benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate N,N/'-bis-Cbz-β-Alethine is an active ester used in the synthesis of β-alethine, which induces cell differentiation and has potential anti-tumor applications. β-Alethine is synthesized by removing the carbobenzoxy (CBZ) groups with hydrogen bromide in glacial acetic acid.
Brand Name: Vulcanchem
CAS No.: 104071-84-3
VCID: VC21235831
InChI: InChI=1S/C26H34N4O6S2/c31-23(11-13-29-25(33)35-19-21-7-3-1-4-8-21)27-15-17-37-38-18-16-28-24(32)12-14-30-26(34)36-20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)
SMILES: C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)OCC2=CC=CC=C2
Molecular Formula: C26H34N4O6S2
Molecular Weight: 562.7 g/mol

benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate

CAS No.: 104071-84-3

Cat. No.: VC21235831

Molecular Formula: C26H34N4O6S2

Molecular Weight: 562.7 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate - 104071-84-3

Specification

Description N,N/'-bis-Cbz-β-Alethine is an active ester used in the synthesis of β-alethine, which induces cell differentiation and has potential anti-tumor applications. β-Alethine is synthesized by removing the carbobenzoxy (CBZ) groups with hydrogen bromide in glacial acetic acid.
CAS No. 104071-84-3
Molecular Formula C26H34N4O6S2
Molecular Weight 562.7 g/mol
IUPAC Name benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate
Standard InChI InChI=1S/C26H34N4O6S2/c31-23(11-13-29-25(33)35-19-21-7-3-1-4-8-21)27-15-17-37-38-18-16-28-24(32)12-14-30-26(34)36-20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)
Standard InChI Key QNRYOCUKPBROPJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)OCC2=CC=CC=C2

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